2-Azidophenethyl pyrophosphate

描述

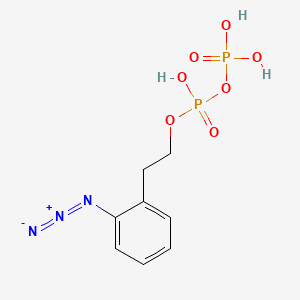

2-Azidophenethyl pyrophosphate is a synthetic organic compound characterized by a phenethyl group (C₆H₅-CH₂-CH₂-) substituted with an azide (-N₃) at the 2-position and linked to a pyrophosphate (diphosphate) moiety. This structure confers unique reactivity due to the azide group’s propensity for cycloaddition reactions (e.g., "click chemistry") and the pyrophosphate’s role in mimicking natural enzyme substrates, particularly in nucleotide or lipid metabolism.

属性

CAS 编号 |

69258-91-9 |

|---|---|

分子式 |

C8H11N3O7P2 |

分子量 |

323.14 g/mol |

IUPAC 名称 |

2-(2-azidophenyl)ethyl phosphono hydrogen phosphate |

InChI |

InChI=1S/C8H11N3O7P2/c9-11-10-8-4-2-1-3-7(8)5-6-17-20(15,16)18-19(12,13)14/h1-4H,5-6H2,(H,15,16)(H2,12,13,14) |

InChI 键 |

LHEIQCWYKQFPPV-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C(=C1)CCOP(=O)(O)OP(=O)(O)O)N=[N+]=[N-] |

规范 SMILES |

C1=CC=C(C(=C1)CCOP(=O)(O)OP(=O)(O)O)N=[N+]=[N-] |

其他CAS编号 |

69258-91-9 |

同义词 |

2-azidophenethyl pyrophosphate |

产品来源 |

United States |

化学反应分析

Prenyltransferase-Catalyzed Reactions

Pyrophosphate derivatives like 2-azidophenethyl pyrophosphate may act as substrates or inhibitors in prenyltransferase reactions. These enzymes typically catalyze the transfer of allylic pyrophosphate groups to acceptor molecules (e.g., isopentenyl pyrophosphate in terpene biosynthesis) .

-

Mechanistic Insight :

DNA Polymerase Reverse Reactions (Pyrophosphorolysis)

Pyrophosphate analogs are known to influence DNA polymerase β activity by altering the reaction equilibrium .

-

Key Observations :

Table 1: Comparative Kinetics of Pyrophosphate Analogs in Polymerase Reactions

Click Chemistry via Azide-Alkyne Cycloaddition

The azide group enables participation in copper-catalyzed azide-alkyne cycloaddition (CuAAC) , a cornerstone of bioorthogonal chemistry .

-

Potential Applications :

-

Site-specific labeling of proteins or nucleic acids.

-

Synthesis of triazole-linked prodrugs or biomaterials.

-

Biocatalytic Amide Bond Formation

Pyrophosphate-activated carboxylates (e.g., acyl pyrophosphates) are intermediates in enzymatic amide synthesis . While this compound has not been directly studied in this context, its structure suggests utility in:

-

Enzyme-Catalyzed Coupling :

Stability and Hydrolysis

Pyrophosphates are inherently labile in aqueous solutions due to hydrolysis . The azide group introduces additional stability considerations:

-

Hydrolysis Pathways :

Table 2: Hydrolysis Rates of Pyrophosphate Derivatives

| Compound | Hydrolysis Half-Life (pH 7.4, 25°C) | Products Formed |

|---|---|---|

| Pyrophosphate (PPi) | ~10 minutes | 2 Phosphate (Pi) |

| 2-Azidophenethyl PPi* | Estimated ~30 minutes | 2-Azidophenethyl phosphate + Pi |

Photoaffinity Labeling

The azide group can generate nitrenes upon UV irradiation, enabling covalent crosslinking to proximal biomolecules . This property is valuable for:

-

Mapping enzyme-substrate interactions.

-

Identifying binding pockets in terpene synthases or prenyltransferases .

Inhibitor Design

Structural analogs of farnesyl pyrophosphate (e.g., this compound) may inhibit enzymes in the mevalonate pathway, such as mevalonate kinase or prenyltransferases .

相似化合物的比较

Comparison with Similar Compounds

The following table and analysis compare 2-Azidophenethyl pyrophosphate with structurally or functionally related compounds, emphasizing molecular features, applications, and research findings.

Table 1: Comparative Analysis of this compound and Analogs

Structural and Functional Insights

Azide Functionality :

- This compound and DPPA share an azide group, enabling bioorthogonal reactions. However, DPPA’s phenyl rings enhance lipophilicity, while the phenethyl group in the target compound may improve cell membrane permeability .

- PAA and 2-Naphthyl Phosphate lack azides, limiting their utility in conjugation chemistry.

PAA’s phosphonate group, however, is less hydrolytically stable than pyrophosphate . 2-Naphthyl Phosphate serves as a phosphatase substrate due to its labile phosphate-naphthyl bond, a feature absent in the azide-containing compounds .

Applications: Antiviral Activity: PAA’s efficacy against cytomegalovirus is well-documented but less potent than newer agents like MLN4924. The azide-pyrophosphate combination in this compound could enhance target specificity via dual functionality (enzyme inhibition + click chemistry tagging) .

Research Implications and Limitations

Comparative studies with DPPA highlight its versatility in synthesis, whereas contrasts with PAA and 2-Naphthyl Phosphate underscore its unique dual functionality. Further studies are needed to validate its enzyme inhibition kinetics and in vivo stability.

常见问题

Basic Research Questions

Q. What are the recommended synthetic protocols for 2-azidophenethyl pyrophosphate, and how can purity be optimized?

- Methodology : Synthesis typically involves coupling azidophenethyl alcohol with pyrophosphate precursors under anhydrous conditions. Use of coupling agents like carbodiimides (e.g., DCC) in non-polar solvents (e.g., THF) minimizes side reactions. Post-synthesis purification via ion-exchange chromatography or reverse-phase HPLC is critical to isolate the target compound from unreacted azide precursors or hydrolyzed byproducts. Purity validation requires P-NMR to confirm pyrophosphate integrity and FT-IR to verify the azide stretch (~2100 cm) .

- Stability Note : Monitor for azide decomposition under light or heat using TLC or UV-Vis spectroscopy.

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Analytical Workflow :

- Structural Confirmation : H/C-NMR for phenethyl backbone, P-NMR for pyrophosphate linkage (δ ~-5 to -10 ppm).

- Functional Groups : FT-IR for azide (N) and phosphate (P-O-P) bands.

- Purity : HPLC-MS (negative ion mode) to detect trace impurities.

- Quantification : UV-Vis at 260 nm (phosphate absorption) with calibration against pyrophosphate standards .

Q. How does pH influence the hydrolytic stability of this compound in aqueous solutions?

- Experimental Design : Incubate the compound in buffers across a pH range (2–10) at 37°C. Monitor hydrolysis kinetics via P-NMR for pyrophosphate cleavage or HPLC-MS for azide loss. Pyrophosphate hydrolysis is accelerated in acidic conditions (pH < 4) due to protonation of bridging oxygen, while azide stability decreases above pH 8 due to nucleophilic attack .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data for this compound analogs?

- Case Study : If one study reports cytotoxicity in cancer cells while another shows no activity:

Replicate Conditions : Compare cell lines (e.g., HeLa vs. HEK293), exposure times, and compound concentrations.

Mechanistic Probes : Use fluorescent azide tags (e.g., click chemistry with alkynes) to track cellular uptake and sublocalization.

Metabolite Analysis : Quantify intracellular pyrophosphate release via LC-MS, as bioactivity may depend on ligand dissociation .

- Statistical Validation : Apply ANOVA or Student’s t-test to assess significance across replicates .

Q. How does the azide moiety in this compound impact its interaction with biological targets compared to non-azidated analogs?

- Comparative Study :

- Target Binding : Use surface plasmon resonance (SPR) or ITC to measure affinity for enzymes like phosphatases or kinases. Azides may sterically hinder binding or participate in click reactions with endogenous alkyne-modified proteins.

- Activity Assays : Compare inhibitory effects on pyrophosphate-dependent enzymes (e.g., DNA polymerases) between azidated and non-azidated derivatives .

Q. What in vitro models best predict the metabolic fate of this compound in vivo?

- Model Systems :

- Hepatocyte Cultures : Assess cytochrome P450-mediated azide reduction using NADPH cofactors.

- Hydrolytic Enzymes : Incubate with alkaline phosphatase or pyrophosphatase to simulate extracellular degradation.

- Metabolite Tracking : Use N-labeled azides and mass spectrometry to trace metabolic products .

Data Analysis and Reporting

Q. How should researchers address variability in pyrophosphate quantification assays for this compound?

- Troubleshooting :

- Interference : Azide groups may react with colorimetric reagents (e.g., malachite green). Validate assays with azide-free controls.

- Standard Curves : Use sodium pyrophosphate as a reference, but confirm linearity in the presence of azidophenethyl groups .

Q. What computational tools are suitable for modeling the conformational dynamics of this compound?

- Software Recommendations :

- Molecular Dynamics : AMBER or GROMACS for simulating pyrophosphate flexibility in solvated systems.

- Docking Studies : AutoDock Vina to predict binding poses with target proteins, accounting for azide steric effects .

Ethical and Safety Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。